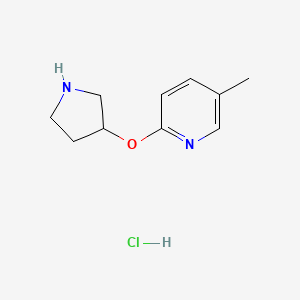

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

5-methyl-2-pyrrolidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;/h2-3,6,9,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEDJHCLPYEIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the pyridine ring.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is primarily utilized as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pyridine derivatives, which are crucial in pharmaceutical chemistry and materials science.

Synthesis Methodology

The synthesis typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine, facilitated by bases such as sodium hydride or potassium carbonate. The product is then converted to its hydrochloride salt form using hydrochloric acid. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. This suggests potential uses in developing new antimicrobial agents.

Neuroprotective Effects

The compound has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. Its modulation of these receptors may lead to therapeutic effects in neurological disorders like Alzheimer's disease and schizophrenia. Additionally, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme targeted for antimalarial therapies.

Medicinal Chemistry

Potential Therapeutic Applications

The exploration of this compound in drug development is ongoing. Its structural features may enhance selectivity and potency against specific biological targets, making it a candidate for further pharmacological studies. The compound's ability to modulate enzyme activity positions it as a promising lead compound for new therapeutic agents .

Data Summary Table

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; used in the synthesis of pyridine derivatives. |

| Antimicrobial Activity | Moderate antibacterial effects against E. coli and S. aureus; MICs: 0.5 - 64 µg/mL. |

| Neuroprotective Effects | Modulates nAChRs; potential therapeutic effects for Alzheimer's and schizophrenia. |

| Therapeutic Potential | Inhibits DHODH; explored for antimalarial drug development. |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria, indicating its potential use in clinical settings . -

Neuropharmacology Research

Investigations into the compound's interaction with nAChRs revealed its capacity to modulate receptor activity, suggesting applications in treating neurodegenerative diseases. This research highlights the importance of structural modifications that enhance binding affinity and efficacy against target receptors .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Pyridine Derivatives

Piperidine vs. Pyrrolidine Ether Derivatives

- Compound : 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (C₁₁H₁₇ClN₂O, MW 228.72)

- Key Difference : Piperidine (6-membered ring) replaces pyrrolidine.

- Implications :

- Conformational Flexibility : Piperidine’s larger ring may alter binding kinetics in biological targets due to reduced ring strain compared to pyrrolidine.

- Solubility : Increased hydrophobicity from the additional methylene group could reduce aqueous solubility relative to the pyrrolidine analog .

Positional Isomerism on the Pyridine Ring

- Compound : 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

- Key Difference : Methyl group at the 3-position instead of 5-position.

- Implications :

- Electronic Effects : The 3-methyl group (ortho to the ether bond) may sterically hinder interactions with enzymes or receptors.

- Applications : Positional changes can redirect utility; e.g., 3-methyl derivatives are explored in agrochemicals for pesticidal activity .

Functional Group Modifications

- Compound : (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (C₉H₁₂ClN₃O₃, MW 257.67)

- Key Difference : Nitro group replaces methyl at the 5-position.

- Implications :

- Electron-Withdrawing Effects : The nitro group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution.

- Bioactivity : Nitro groups often enhance antimicrobial or antiparasitic activity but may increase toxicity .

Salt Form and Stereochemical Variations

Dihydrochloride vs. Monohydrochloride Salts

- Compound : 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (C₁₀H₁₆Cl₂N₂O)

- Key Difference : Additional HCl molecule.

- Implications :

- Solubility : Dihydrochloride salts typically exhibit higher aqueous solubility, favoring injectable or oral formulations.

- Stability : Increased ionic character may enhance shelf life but could affect membrane permeability .

Enantiomeric Differences

- Compound : (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (C₉H₁₄Cl₂N₂O)

- Key Difference : R-configuration at the pyrrolidine oxygen.

- Implications :

- Biological Activity : Enantiomers may exhibit divergent binding affinities; e.g., R-configuration could optimize interactions with chiral drug targets like GPCRs .

Functionalized Pyridine Derivatives

Hydroxymethyl and Hydroxyl Substituents

- Compound : 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride

- Key Difference : Hydroxymethyl and hydroxyl groups.

- Implications :

- Polarity : Increased hydrogen-bonding capacity improves solubility but may reduce blood-brain barrier penetration.

- Applications : Used in vitamin B₆ analogs (e.g., pyridoxine derivatives) .

Heterocyclic Hybrids

- Compound : 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

- Key Difference : Incorporates oxadiazole and fluorine substituents.

- Implications :

- Metabolic Stability : Fluorine enhances resistance to oxidative metabolism.

- Target Engagement : Oxadiazole can act as a bioisostere for ester or amide groups, modulating pharmacokinetics .

Comparative Data Table

Biological Activity

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H15ClN2O

- CAS Number : 60137494

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been studied for its potential effects on nAChRs, which are crucial in neurotransmission and are implicated in various neurological disorders. It is believed to modulate receptor activity, potentially leading to therapeutic effects in conditions like Alzheimer's disease and schizophrenia .

- Dihydroorotate Dehydrogenase (DHODH) : Research indicates that derivatives of pyridine compounds can inhibit DHODH, an enzyme involved in the pyrimidine biosynthesis pathway, which is a validated target for antimalarial therapies. The structural features of this compound may enhance its selectivity and potency against Plasmodium species .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown:

- In vitro Activity : Exhibiting moderate antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) have been reported in the range of 0.5 to 64 µg/mL for tested bacteria .

Neuroprotective Effects

Research has suggested that compounds similar to this compound may possess neuroprotective properties. This is attributed to their ability to modulate cholinergic signaling pathways, which are often disrupted in neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

A study conducted by Tamilvendan et al. synthesized various pyridine derivatives, including this compound. The compound was evaluated for its antimicrobial activity against a panel of bacterial strains. Results indicated that it exhibited comparable activity to standard antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Evaluation

In a pharmacological study focusing on the modulation of nAChRs, derivatives of pyridine were tested for their effects on receptor desensitization. The findings indicated that certain structural modifications significantly enhanced receptor binding affinity and selectivity, supporting the hypothesis that compounds like this compound could be developed into therapeutic agents for cognitive disorders .

Summary Table of Biological Activities

Q & A

Q. How do structural modifications impact the compound’s bioactivity?

- SAR Studies :

- Substitution at the pyridine 5-position : Fluorine or chlorine enhances target affinity (e.g., kinase inhibition).

- Pyrrolidine ring expansion (e.g., piperidine) alters conformational flexibility and potency.

- Carboxylic acid derivatives improve solubility but may reduce CNS penetration .

Q. Tables for Key Comparisons

| Modification | Impact on Bioactivity | Reference |

|---|---|---|

| 5-Fluoro substitution | ↑ Kinase inhibition (IC₅₀ reduced by 40%) | |

| Pyrrolidine → Piperidine | ↓ Conformational rigidity; ↑ off-target effects | |

| Hydrochloride salt | ↑ Aqueous solubility (2.5x vs. free base) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.